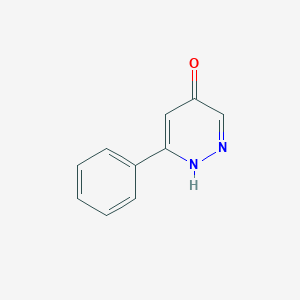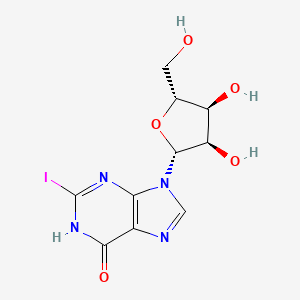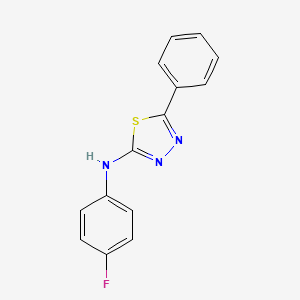
4-Pyridazinol, 6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylpyridazin-4-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Phenylpyridazin-4-ol can be synthesized through several methods. One common method involves the reaction of mucochloric acid with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl₃). This reaction produces 3,4-dichloro-5-phenylfuran-2(5H)-one, which can then be converted to 6-phenylpyridazin-4-ol through further chemical transformations .
Industrial Production Methods
Industrial production methods for 6-phenylpyridazin-4-ol typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylpyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridazine ring, leading to the formation of dihydropyridazinone derivatives.
Substitution: Substitution reactions, especially halogenation, can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
6-Phenylpyridazin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for cardiovascular and anti-inflammatory treatments.
Industry: Utilized in the development of agrochemicals, including herbicides and insecticides
Wirkmechanismus
The mechanism of action of 6-phenylpyridazin-4-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its diverse biological activities. For example, it can inhibit platelet aggregation by blocking calcium ion influx, which is essential for platelet activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-phenylpyridazin-4-ol
- 5-Chloro-6-phenylpyridazin-3(2H)-one
- 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
Uniqueness
6-Phenylpyridazin-4-ol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a broader range of biological activities and is more versatile in synthetic applications .
Eigenschaften
CAS-Nummer |
89868-16-6 |
|---|---|
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
6-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H8N2O/c13-9-6-10(12-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI-Schlüssel |
CXMJIUWPQALSJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)

![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)





![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
